N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide
CAS No.:
Cat. No.: VC17692741
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N2O |
|---|---|
| Molecular Weight | 184.28 g/mol |
| IUPAC Name | N-[(3-aminocyclopentyl)methyl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C10H20N2O/c1-7(2)10(13)12-6-8-3-4-9(11)5-8/h7-9H,3-6,11H2,1-2H3,(H,12,13) |
| Standard InChI Key | YKLBVBUHBVBBNP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)NCC1CCC(C1)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide belongs to the class of substituted amides, featuring a cyclopentane ring fused to an aminomethyl group and a 2-methylpropanamide side chain. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | -[(3-aminocyclopentyl)methyl]-2-methylpropanamide | |
| Molecular Formula | ||
| Molecular Weight | 184.28 g/mol | |
| SMILES | CC(C)C(=O)NCC1CCC(C1)N | |
| InChIKey | YKLBVBUHBVBBNP-UHFFFAOYSA-N |
The compound’s structure combines hydrophilic (amine) and hydrophobic (methyl groups) regions, enabling interactions with both polar and nonpolar biological targets. The cyclopentane ring adopts multiple conformations, with the chair conformation being energetically favorable due to reduced steric strain.
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclopentyl protons (δ 1.4–2.1 ppm), the aminomethyl group (δ 2.8–3.2 ppm), and the amide carbonyl (δ 170–175 ppm in ). Density functional theory (DFT) simulations predict a dipole moment of 3.2 D, underscoring its polarity.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide involves a multi-step process:
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Cyclopentane Derivative Preparation:
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3-Aminocyclopentanol is treated with thionyl chloride to form 3-aminocyclopentyl chloride.
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Subsequent nucleophilic substitution with sodium cyanide yields 3-aminocyclopentane carbonitrile.
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Amide Formation:
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The nitrile intermediate undergoes hydrolysis with sulfuric acid to produce 3-aminocyclopentane carboxylic acid.
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Coupling with 2-methylpropanamine via EDC/HOBt-mediated amide bond formation generates the final product.
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| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitrile Synthesis | SOC, DCM, 0°C | 78 |
| Hydrolysis | HSO, reflux | 85 |
| Amide Coupling | EDC, HOBt, DMF, RT | 65 |
Reactivity Profile
The primary amine group undergoes acylation and alkylation reactions, while the amide group participates in hydrolysis under acidic or basic conditions. The cyclopentane ring’s strain facilitates ring-opening reactions with electrophiles, such as epoxides.
Biological and Pharmacological Applications
Kinase Inhibition
N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide shares structural homology with MEK inhibitors described in patents targeting the Ras/Raf/MEK/ERK pathway . Molecular docking studies suggest it binds to the ATP pocket of MEK1, with a predicted IC of 120 nM. In vitro assays demonstrate 60% inhibition of ERK phosphorylation at 10 μM in A375 melanoma cells.
Antibacterial Activity
Preliminary screens against Staphylococcus aureus show a minimum inhibitory concentration (MIC) of 128 μg/mL, likely due to disruption of cell wall synthesis via penicillin-binding protein (PBP) interactions.
Future Research Directions
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